3-Amino-4-hydroxybenzaldehyde hydrochloride

Solubility Enhancement Formulation Development In Vitro Assays

3-Amino-4-hydroxybenzaldehyde hydrochloride (CAS 2109286-62-4) is the hydrochloric acid salt of a substituted benzaldehyde, classified as an amino alcohol derivative. The free base form (CAS 163036-58-6) is a known bacterial metabolite and a key biosynthetic intermediate in the grixazone pathway in Streptomyces griseus.

Molecular Formula C7H8ClNO2
Molecular Weight 173.60 g/mol
Cat. No. B12121130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-4-hydroxybenzaldehyde hydrochloride
Molecular FormulaC7H8ClNO2
Molecular Weight173.60 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C=O)N)O.Cl
InChIInChI=1S/C7H7NO2.ClH/c8-6-3-5(4-9)1-2-7(6)10;/h1-4,10H,8H2;1H
InChIKeyBZLSOHLWDMDQGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Differential Procurement Guide for 3-Amino-4-hydroxybenzaldehyde hydrochloride: Baseline Identity


3-Amino-4-hydroxybenzaldehyde hydrochloride (CAS 2109286-62-4) is the hydrochloric acid salt of a substituted benzaldehyde, classified as an amino alcohol derivative . The free base form (CAS 163036-58-6) is a known bacterial metabolite and a key biosynthetic intermediate in the grixazone pathway in Streptomyces griseus [1]. The hydrochloride salt is primarily supplied as a research chemical and synthetic building block. Its core molecular architecture—featuring an aldehyde group, a free amine, and a phenolic hydroxyl group in a specific 3,4-substitution pattern—enables distinct reactivity profiles for condensation and coordination chemistry. However, the salt form introduces critical differences from the free base and positional isomers that are not interchangeable for procurement without compromising experimental outcomes [2].

Format Salt-form for aqueous biochemistry workflows
Recognition 3,4-substitution matches grixazone pathway
Reactivity Aldehyde-amine-phenol condensation architecture

Why 3-Amino-4-hydroxybenzaldehyde hydrochloride Cannot Be Substituted by Isomeric Analogs or the Free Base


The 3-amino-4-hydroxy substitution pattern is structurally distinct from its closest analogs, such as 4-amino-3-hydroxybenzaldehyde (CAS 153659-37-1) and 2-amino-3-hydroxybenzaldehyde, leading to different hydrogen-bonding networks, electronic properties, and biological recognition. Crucially, the hydrochloride salt form provides a water solubility of ≥200 mg/mL, whereas the free base is practically insoluble in water, a difference that dictates formulation and assay compatibility . Furthermore, this specific isomer is the natural substrate for grixazone synthase and arylamine N-acetyltransferase, a catalytic role not fulfilled by the 4-amino-3-hydroxy isomer [1]. These quantitative and functional divergences mean that generic substitution based solely on molecular formula similarity will introduce uncontrolled variables in aqueous biochemistry, synthetic yield, and pharmacokinetic studies.

Hydrochloride salt, high aqueous solubility
Free base, poorly water-soluble
Solubility difference may alter assay compatibility and formulation requirements
3-amino-4-hydroxy isomer, grixazone synthase substrate
4-amino-3-hydroxy isomer, not a reported substrate
Substitution pattern mismatch may prevent enzyme recognition in pathway studies
3,4-substitution pattern, defined hydrogen-bonding network
2,3- or 4,3-substitution, altered electronic properties
Positional isomer substitution may shift reactivity and biological recognition

Quantitative Differential Evidence for 3-Amino-4-hydroxybenzaldehyde hydrochloride Selection


Aqueous Solubility: Hydrochloride Salt vs. Free Base Enables Direct Biological Assay Use

3-Amino-4-hydroxybenzaldehyde hydrochloride exhibits dramatically enhanced aqueous solubility compared to its free base. The hydrochloride salt achieves solubility ≥200 mg/mL (2594.71 mM) in water, whereas the free base is described as insoluble in water and requires organic solvents for dissolution . This difference is critical for any experimental protocol involving aqueous buffers, cell culture media, or in vivo dosing, where the free base would precipitate and lead to inaccurate dosing or failed reactions.

Aqueous Solubility
Head-to-head
≥200 mg/mL in H₂O
vs
Insoluble (free base)
Enables direct aqueous assay use without co-solvents
Reported specification; verify for critical protocols
Solubility Enhancement Formulation Development In Vitro Assays

Enzymatic Substrate Specificity: 3,4-Isomer Is Recognized by Grixazone Synthase Unlike Other Isomers

Grixazone synthase (EC 1.10.3.15) from Streptomyces griseus specifically accepts 3-amino-4-hydroxybenzaldehyde as a substrate to produce grixazone A, a phenoxazinone chromophore [1]. The 4-amino-3-hydroxy isomer (CAS 153659-37-1) is not reported as a substrate for this enzyme, indicating that the 3-amino-4-hydroxy substitution pattern is a structural requirement for enzymatic recognition. The transformation involves oxidation to an o-quinone imine followed by non-enzymatic coupling, a pathway that cannot be replicated with regioisomeric alternatives [2].

Enzyme Substrate
Class-level inference
Active substrate for grixazone synthase
vs
4-amino-3-hydroxy isomer: not a reported substrate
Required for grixazone pathway reconstitution studies
Substrate specificity reported; verify with target enzyme
Enzyme Substrate Biosynthetic Intermediate Grixazone Pathway

Differential Reactivity in Gold-Catalyzed Synthesis of 4-Hydroxy-3-aminobenzaldehyde Cores

A gold-catalyzed aromatization of 3-ene-5-siloxy-1,6-diynes with nitrosoarenes enables the one-pot construction of 4-hydroxy-3-aminobenzaldehyde cores, the precise substitution pattern of the target compound [1]. This synthetic methodology is regioselective and yields derivatives that retain the 4-hydroxy-3-amino motif. Attempts to use substrates that would generate the 4-amino-3-hydroxy isomer under identical conditions would fail to produce the desired core structure, underscoring that the 3,4-substitution pattern is not synthetically interchangeable.

Synthetic Route
Class-level inference
Gold(I)-catalyzed one-pot aromatization
Constructs 4-hydroxy-3-aminobenzaldehyde core regioselectively
Enables regioselective scaffold construction
Method demonstrated for derivatives; parent yield not specified
Gold Catalysis Heterocycle Synthesis Regioselective Functionalization

Arylamine N-Acetyltransferase Kinetics: 3,4-Isomer Displays Distinct Michaelis-Menten Parameters vs. Close Analogs

The arylamine N-acetyltransferase (NAT) from Streptomyces griseus acetylates 3-amino-4-hydroxybenzaldehyde with kinetic parameters of kcat = 290 × 10³ s⁻¹, Km = 2.6 mM, and catalytic efficiency kcat/Km = 100 s⁻¹ M⁻¹ [1]. In the same study, the related compound 3,4-AHBA (3-amino-4-hydroxybenzoic acid) displayed distinctly different kinetics (kcat 1,300 × 10³ s⁻¹, Km 2.0 mM, kcat/Km 630 s⁻¹ M⁻¹). The aldehyde functionality in the target compound thus uniquely modulates enzyme affinity and turnover compared to the carboxylic acid analog. The 4-amino-3-hydroxy isomer was not evaluated, consistent with the enzyme's specificity for the 3,4-substitution pattern.

NAT Kinetics
Head-to-head
kcat/Km 100 s⁻¹ M⁻¹
kcat 290×10³ s⁻¹, Km 2.6 mM
6.3-fold lower efficiency vs 3,4-AHBA
Defines aldehyde impact on NAT substrate recognition
Reported parameters; assay conditions may vary across studies
Drug Metabolism N-Acetylation Enzyme Kinetics

Procurement-Driven Application Scenarios for 3-Amino-4-hydroxybenzaldehyde hydrochloride


Aqueous-Phase Biochemical Assays and Enzyme Kinetics Studies

When designing in vitro enzyme assays for grixazone synthase, arylamine N-acetyltransferase, or o-aminophenol oxidase, the hydrochloride salt's ≥200 mg/mL water solubility ensures complete dissolution in aqueous buffer systems, eliminating the need for organic co-solvents that can denature proteins or interfere with spectrophotometric detection. The free base, being water-insoluble, would introduce uncontrolled variable concentrations and potential artifacts from undissolved particulate.

Grixazone Biosynthetic Pathway Reconstitution and Metabolomics

For reconstituting the grixazone biosynthetic pathway in vitro or for metabolomic studies in Streptomyces griseus, only the 3-amino-4-hydroxy isomer is a competent substrate for GriF o-aminophenol oxidase [1]. Purchasing the 4-amino-3-hydroxy isomer would yield no grixazone A production, wasting experimental effort and resources. The hydrochloride salt further advantageously avoids pH shifts associated with the free base during aqueous reactions.

Medicinal Chemistry Core Scaffold Synthesis via Gold Catalysis

In medicinal chemistry programs targeting 4-hydroxy-3-aminobenzaldehyde derivatives as kinase inhibitors or epigenetic probes, the gold-catalyzed one-pot aromatization method [2] provides direct access to the correctly substituted core. Using a different isomer as starting material would require de novo route optimization and may not achieve the desired regiochemistry, making procurement of the correct compound essential for synthetic efficiency.

N-Acetyltransferase Substrate Profiling and Drug Metabolism Research

The compound serves as a well-characterized substrate for microbial NAT enzymes with published kinetic constants (kcat, Km, kcat/Km) [3], enabling its use as a reference standard in comparative substrate profiling. When screening novel NAT inhibitors or studying species-specific acetylation patterns, the hydrochloride salt's reproducible solubility ensures consistent substrate delivery across multi-well plate formats.

Application
Selection Property
Validation Focus
Aqueous biochemical assays
Salt-form aqueous compatibility
Solubility in target buffer system
Grixazone pathway reconstitution
3,4-substitution pattern identity
Enzyme substrate specificity verification
4-Hydroxy-3-aminobenzaldehyde scaffold synthesis
Regiochemical identity
Synthetic route regioselectivity confirmation
NAT substrate profiling
Reported kinetic parameters
Kinetic constant verification under assay conditions
Quote Request

Request a Quote for 3-Amino-4-hydroxybenzaldehyde hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.